1-Cyanoethylazanium;chloride
Description
1-Cyanoethylazanium chloride is a quaternary ammonium salt characterized by a cyanoethyl group (-CH2CH2CN) attached to a central nitrogen atom, with chloride as the counterion. Its molecular structure confers unique physicochemical properties, such as polarity and solubility in polar solvents.
Properties
IUPAC Name |
1-cyanoethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQCCPNVRCAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyanoethylazanium;chloride typically involves the reaction of cyanoacetic acid with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or an organic solvent like ethanol.
Catalyst: None required for this straightforward synthesis.
Industrial production methods may involve similar steps but on a larger scale, with considerations for purity and yield optimization.
Chemical Reactions Analysis
1-Cyanoethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted by nucleophiles under basic conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Major products formed from these reactions include substituted amines, primary amines, and carboxylic acids.
Scientific Research Applications
1-Cyanoethylazanium;chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Cyanoethylazanium;chloride involves its ability to participate in nucleophilic substitution and reduction reactions. The cyano group acts as an electrophile, making it susceptible to attack by nucleophiles. The ammonium group can stabilize the compound in various reaction conditions.
Comparison with Similar Compounds
Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride (CAS 97158-31-1)
- Structure: Features two long-chain hexadecanoyloxyethyl groups and a dimethylazanium core .
- Applications : Likely used as a cationic surfactant or emulsifier due to its hydrophobic chains.
- Key Differences: The long alkyl chains enhance lipid solubility, making it more suitable for formulations requiring micelle formation, unlike the compact cyanoethyl group in 1-cyanoethylazanium chloride.
(5-Acetyloxy-4,4-diphenylheptyl)-dimethylazanium Chloride
- Structure : Contains a bulky diphenyl group and an acetyloxy substituent, increasing steric hindrance .
- Applications: Potential use in pharmaceuticals or agrochemicals due to aromatic moieties.
- Key Differences: The diphenyl group enhances UV stability and may influence binding to aromatic receptors, unlike the electron-withdrawing cyano group in 1-cyanoethylazanium chloride.
1-Thiophen-2-ylethylazanium Chloride (CAS 171268-81-8)
- Structure : Includes a thiophene ring, introducing sulfur-based reactivity .
- Applications : May serve as a precursor in heterocyclic chemistry or materials science.
- Key Differences: The thiophene group enables conjugation and electrical conductivity, contrasting with the cyano group’s polarity and hydrogen-bonding capacity.
Functional Comparison with Other Ammonium/Chloride Salts
Cetylpyridinium Chloride (CAS 123-03-5)
- Structure : A pyridinium-based quaternary ammonium salt with a cetyl chain .
- Applications : Widely used in antiseptic mouthwashes and topical disinfectants.
- Key Differences: The pyridinium ring enhances antimicrobial activity, whereas 1-cyanoethylazanium chloride’s cyano group may prioritize chemical reactivity over biocidal effects.
Xylazine Hydrochloride (CAS 23076-35-9)
Methylethylamine Hydrochloride (CAS 624-60-2)
- Structure : A secondary amine hydrochloride with short alkyl chains .
- Applications : Intermediate in organic synthesis.
- Key Differences: Lacks the quaternary ammonium structure, reducing stability in alkaline conditions compared to 1-cyanoethylazanium chloride.
Data Tables: Comparative Analysis
Table 1. Structural and Molecular Properties
Research Findings and Gaps
- Analogous routes may involve cyanoethylation of amines followed by quaternization.
- Safety Data: Quaternary ammonium salts like bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride require medical consultation upon exposure , suggesting similar precautions for 1-cyanoethylazanium chloride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
